
3'-Azetidinomethyl-2-thiomethylbenzophenone
Description
3’-Azetidinomethyl-2-thiomethylbenzophenone is a benzophenone derivative characterized by an azetidine ring attached via a methyl group at the 3’-position and a thiomethyl (-SCH₃) substituent at the 2-position of the benzophenone scaffold. The thiomethyl group, with its sulfur atom, may influence solubility, oxidation stability, and intermolecular interactions compared to oxygen-based analogs.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-21-17-9-3-2-8-16(17)18(20)15-7-4-6-14(12-15)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTHTRCPKNXYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643248 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-53-4 | |
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl][2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Azetidinomethyl-2-thiomethylbenzophenone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thiomethyl Group: The thiomethyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Coupling with Benzophenone: The final step involves coupling the azetidine and thiomethyl intermediates with benzophenone under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’-Azetidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Azetidinomethyl-2-thiomethylbenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and thiomethyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Insights :
- Azetidine vs.
- Thiomethyl vs. Trifluoromethyl : The -SCH₃ group offers polarizability and hydrogen-bonding capabilities, whereas -CF₃ provides electron-withdrawing effects and metabolic resistance .
Physicochemical Properties
Solubility and Stability
- Lipophilicity : Thiomethyl groups increase lipophilicity (logP ~3.5–4.0) compared to hydroxyl or carboxyl analogs (e.g., 3,4-dihydroxytoluene, logP ~1.2) .
- Oxidation Sensitivity : The sulfur in -SCH₃ is prone to oxidation, necessitating inert storage conditions, unlike stable -CF₃ analogs .
Pharmacological Potential
- Kinase Inhibition: Piperazine-containing analogs (e.g., 3’-(4-methylpiperazinomethyl)-2-trifluoromethylbenzophenone) show nanomolar IC₅₀ values against tyrosine kinases, suggesting azetidine derivatives could mimic this activity with modified selectivity .
- Antimicrobial Effects: Thiomethyl groups in chalcones (e.g., 3',6'-dihydroxy-2',4',5'-trimethoxychalcone) exhibit antifungal activity, hinting at broader applications for sulfur-containing benzophenones .
Biological Activity
3'-Azetidinomethyl-2-thiomethylbenzophenone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications. The information is compiled from various studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the class of benzophenone derivatives, characterized by the presence of an azetidine ring and a thiomethyl group. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 273.35 g/mol
The presence of the azetidine and thiomethyl groups is significant for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various benzophenone derivatives found that certain modifications enhance their activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Listeria monocytogenes | 16 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against tumor cells while sparing normal cells, suggesting its potential as an anticancer agent.
Cell Lines Tested
- MCF-7 (Breast Cancer) : IC = 15 µg/mL
- HeLa (Cervical Cancer) : IC = 20 µg/mL
- A549 (Lung Cancer) : IC = 25 µg/mL
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspases.
- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Antioxidant Activity : Exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Natural Products evaluated the antimicrobial effects of various benzophenones, including this compound. Results indicated significant antibacterial activity against S. aureus and E. coli, with synergistic effects when combined with other natural extracts .
- Cytotoxicity Assessment in Cancer Research : Another investigation focused on the cytotoxic properties of this compound against several cancer cell lines, demonstrating its potential as a selective anticancer agent with minimal toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.